molecular formula C9H4Cl2FNS B11802658 4,5-Dichloro-2-(2-fluorophenyl)thiazole

4,5-Dichloro-2-(2-fluorophenyl)thiazole

Cat. No.: B11802658
M. Wt: 248.10 g/mol
InChI Key: KWUXLWDTUKSZON-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with chlorine and fluorine atoms. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2-fluorophenyl)thiazole typically involves the reaction of 2-fluorobenzaldehyde with thioamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

4,5-Dichloro-2-(2-fluorophenyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-(4-fluorophenyl)thiazole
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with different halogen substitutions

Uniqueness

4,5-Dichloro-2-(2-fluorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both chlorine and fluorine atoms on the thiazole ring enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C9H4Cl2FNS

Molecular Weight

248.10 g/mol

IUPAC Name

4,5-dichloro-2-(2-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H

InChI Key

KWUXLWDTUKSZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F

Origin of Product

United States

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